molecular formula C10H9N3O2 B1331922 1-Benzyl-4-nitro-1H-pyrazole CAS No. 88095-61-8

1-Benzyl-4-nitro-1H-pyrazole

Cat. No.: B1331922
CAS No.: 88095-61-8
M. Wt: 203.2 g/mol
InChI Key: IYZHZCMFLIKMSN-UHFFFAOYSA-N
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Description

1-Benzyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity . This interaction can be crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cellular responses . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the environment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect the levels of metabolites and influence the overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism.

Comparison with Similar Compounds

1-Benzyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

These compounds share a similar pyrazole core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .

Biological Activity

1-Benzyl-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a nitro group at specific positions. The presence of the nitro group enhances the compound's reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.

Property Value
Molecular Formula C10H9N3O2
Molecular Weight 201.19 g/mol
CAS Number 88095-61-8
Solubility Soluble in organic solvents

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus . Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production, which are critical in cancer progression . In vitro studies have demonstrated that certain derivatives of pyrazole can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines . This property is particularly relevant for conditions such as rheumatoid arthritis and colitis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes involved in inflammatory and metabolic pathways.
  • Receptor Interaction : Research suggests that this compound can act as an agonist or antagonist for estrogen receptors, influencing estrogen signaling pathways . This dual action could have implications for hormone-related diseases.
  • Cell Membrane Penetration : The benzyl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and increasing its bioavailability .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Study on Antimicrobial Activity : A series of novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Compounds demonstrated varying degrees of activity, with some achieving inhibition rates comparable to standard antibiotics .
  • Anti-inflammatory Research : In a study evaluating the anti-inflammatory properties of pyrazole derivatives, certain compounds showed up to 85% inhibition of TNF-α at concentrations significantly lower than traditional anti-inflammatory drugs .

Properties

IUPAC Name

1-benzyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHZCMFLIKMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359583
Record name 1-Benzyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88095-61-8
Record name 1-Benzyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (283 mg, 2.5 mmol) in dry DMF (5 ml) under an argon atmosphere was added NaH (120 mg, 2.75 mmol) in small portions at 0° C. The reaction mixture was stirred at rt for 1 hour, cooled again to 0° C. before benzyl bromide (300 μl, 2.5 mmol) was added and stirred at rt for 12 h. The mixture was diluted with water, extracted with ethyl acetate and the product was purified by chromatography on silica gel using heptane/ethyl acetate as eluent. The title compound was obtained as light yellow oil (484 mg, 95%). MS ISP (m/e): 226.3 (100) [(M+Na)+].
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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